

Dideuteriomethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Dideuteriomethanone	
Cat. No.:	B124363	Get Quote

CAS Number: 1664-98-8[1][2][3][4]

This technical guide provides an in-depth overview of **Dideuteriomethanone** (CD₂O), a deuterated isotopologue of formaldehyde. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of this compound in their work. This guide covers its chemical and physical properties, synthesis and purification methods, key applications in research and drug development, and its spectroscopic signature.

Core Properties of Dideuteriomethanone

Dideuteriomethanone is a valuable tool in various scientific disciplines due to the unique properties conferred by the substitution of protium with deuterium.[1] The increased mass of deuterium leads to a stronger C-D bond compared to the C-H bond, which is the basis for the kinetic isotope effect (KIE).[1] This effect is fundamental to many of its applications.

Physicochemical and Computed Data

The following tables summarize the key physical, chemical, and computed properties of **Dideuteriomethanone**.



Property	Value
Molecular Formula	CD ₂ O[2][3][5][6]
Molecular Weight	32.04 g/mol [3][5][6]
Exact Mass	32.023118175 Da[2][4]
Density	0.684 g/cm ³ [2]
Boiling Point	Not available
Flash Point	>230 °F[6]
Vapor Pressure	3460 mmHg at 25°C[2]
Solubility	Sparingly soluble in water, slightly in methanol[6]
InChl Key	WSFSSNUMVMOOMR-DICFDUPASA-N[1][4]

Computed Descriptor	Value
XLogP3	1.2[2][4]
Hydrogen Bond Donor Count	0[2]
Hydrogen Bond Acceptor Count	1[2]
Rotatable Bond Count	0[2]
Complexity	2[2]
Heavy Atom Count	2[2]

Experimental Protocols: Synthesis and Purification

The synthesis of **Dideuteriomethanone** is primarily achieved by adapting known methods for formaldehyde synthesis, using deuterated reagents to ensure high isotopic purity.[1]

Synthesis Methodologies



- 1. Reduction of Carbonyl Compounds: A common method involves the reduction of a suitable carboxylic acid derivative (e.g., ester or amide) using a deuterated reducing agent.
- · Protocol:
 - Select a suitable precursor, such as a formate ester.
 - In an inert, anhydrous solvent (e.g., diethyl ether or THF), dissolve the precursor.
 - Slowly add a deuterated reducing agent, such as Lithium Aluminum Deuteride (LiAID4), to the solution under controlled temperature conditions (typically cooled in an ice bath).[1]
 - Allow the reaction to proceed to completion.
 - The resulting deuterated alcohol is then carefully oxidized using a mild oxidizing agent to yield **Dideuteriomethanone**.
- 2. Hydrogen Isotope Exchange (HIE): A more direct and atom-economical approach is the direct H/D exchange at the formyl C-H bond.[1]
- Protocol:
 - This method often utilizes Deuterium Oxide (D₂O) as the deuterium source.
 - The exchange is typically mediated by a catalyst. Synergistic catalysis, combining a lightdriven polyoxometalate for hydrogen atom transfer with thiol catalysis, has been shown to be effective.[1]

Purification Techniques

Achieving high isotopic purity is critical for most applications of **Dideuteriomethanone**.

- Distillation: Fractional distillation can be used to separate CD₂O from any remaining starting materials or non-deuterated formaldehyde, based on slight differences in boiling points.
- Chromatography: While not extensively documented specifically for **Dideuteriomethanone**, ion-exchange chromatography could potentially be adapted to purify precursors or intermediates in its synthesis, especially if they possess ionic characteristics.[1]



Applications in Research and Drug Development

The unique properties of **Dideuteriomethanone** make it a versatile tool in several areas of scientific research.

Elucidation of Reaction Mechanisms

The most prominent application of **Dideuteriomethanone** is in the study of reaction mechanisms through the Kinetic Isotope Effect (KIE). By comparing the rate of a reaction involving **Dideuteriomethanone** to that of formaldehyde (CH₂O), researchers can determine if the C-H (or C-D) bond is broken in the rate-determining step.[1] A significant difference in reaction rates (a high kH/kD ratio) indicates that this bond cleavage is central to the reaction's kinetics.[1] This has been applied in atmospheric chemistry to study the oxidation of methane and in biochemistry to understand enzymatic processes.[1]

Proteomics and Isotopic Labeling

In the field of proteomics, **Dideuteriomethanone** is used as a chemical labeling reagent for mass spectrometry-based protein quantification.[1][5]

Stable Isotope Dimethyl Labeling: This technique uses Dideuteriomethanone in conjunction with its non-deuterated counterpart and a reducing agent (like sodium cyanoborohydride) to add dimethyl groups to the N-termini and epsilon-amino groups of lysine residues in proteins.
 [5] By using CD₂O for one sample and CH₂O for another, a known mass difference is introduced, allowing for the accurate relative quantification of proteins in complex mixtures.
 [1] This method has been used in the global quantification of antigens in vaccine research.

Deuterated Pharmaceuticals

The "deuterium switch" is a strategy in drug development where hydrogen atoms at sites of metabolism in a drug molecule are replaced with deuterium.[7] This can slow down the rate of metabolic breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced dosing frequency.[7][8][9] While **Dideuteriomethanone** itself is not a therapeutic, the principles of its kinetic stability are central to the development of deuterated drugs.[7][8][9] The FDA has approved deuterated drugs, such as deutetrabenazine and deucravacitinib, validating this approach.[7][9]



Spectroscopic Characterization

A range of spectroscopic techniques are employed to confirm the structure and purity of **Dideuteriomethanone**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR, the carbon signal of
 Dideuteriomethanone is split into a quintet (a five-line pattern) due to coupling with the two
 deuterium atoms (spin I=1).[1] This distinct splitting pattern is a clear spectroscopic
 fingerprint.[1] In ¹H NMR, the absence of a signal in the aldehyde region confirms successful
 deuteration.
- Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the fundamental vibrational modes of the molecule. The C-D stretching and bending frequencies are significantly different from the C-H frequencies in formaldehyde, providing further confirmation of deuteration.[1]
- Mass Spectrometry: This technique is used to confirm the molecular weight and assess the isotopic purity of the compound.

Visualizations

Synthesis Pathway of Dideuteriomethanone

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- To cite this document: BenchChem. [Dideuteriomethanone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124363#cas-number-for-dideuteriomethanone]

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